N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine
Description
N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine (CAS: 315702-89-7) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₂N₄S and a molecular weight of 268.34 g/mol . Structurally, it consists of a central benzene-1,4-diamine core substituted with a pyridine-linked thiazole moiety. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science, though its specific biological targets remain underexplored in the provided evidence .
Properties
IUPAC Name |
4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURGMNZUGRQOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine typically involves the condensation of 2-aminopyridine with a thiazole derivative. One common method includes the reaction of 2-aminopyridine with 2-bromo-1,4-diaminobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine is a chemical compound with the molecular formula and a molecular weight of 268.34 g/mol . It contains a benzene-1,4-diamine moiety connected to a pyridinyl-thiazole group .
Properties
This compound has several computed properties :
- XLogP3-AA: 2.8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 3
- Topological Polar Surface Area: 92.1 Ų
- Heavy Atom Count: 19
- Complexity: 281
Synonyms
This compound is also known by several synonyms :
- This compound
- 315702-89-7
- N-(4-Pyridin-2-yl-thiazol-2-yl)-benzene-1,4-diamine
- 4-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzene-1,4-diamine
- N1-(4-(pyridin-2-yl)thiazol-2-yl)benzene-1,4-diamine
Potential Applications
While the provided search results do not offer explicit applications of this compound, the presence of thiazole and benzene-1,4-diamine fragments suggests potential applications in various fields:
- Antibacterial Research: Thiazole derivatives have demonstrated antibacterial properties . this compound may be investigated for its antibacterial activity .
- 5-Lipoxygenase Inhibition: N-aryl-5-aryloxazol-2-amine derivatives, which are structurally related, have been shown to inhibit 5-lipoxygenase (5-LOX) . Therefore, this compound could be explored for similar inhibitory activity .
- Organic Building Block: this compound can be used as an organic building block in chemical synthesis .
Mechanism of Action
The mechanism of action of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues of N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine include:
Structural Insights :
Physicochemical Properties and Stability
- Lipophilicity : Thiazole and pyridine groups in the target compound enhance lipophilicity (logP ~2.5–3.0) compared to dimethylamine-substituted analogues (e.g., L2-b , logP ~1.8) .
- Stability : Methyl/ethyl substituents (e.g., in ) reduce oxidative dehydrogenation rates, whereas electron-withdrawing groups (e.g., nitro in ) may increase reactivity.
Biological Activity
N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine, with the chemical formula C14H12N4S and CAS Number 315702-89-7, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and neuroprotective effects, supported by relevant case studies and research findings.
- Molecular Weight : 268.34 g/mol
- Molecular Structure : The compound features a thiazole moiety linked to a pyridine ring and a benzene diamine structure, which contributes to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of thiazole and pyridine exhibit notable cytotoxic effects against various cancer cell lines. A study focused on similar thiazole derivatives showed significant activity against the MCF-7 breast cancer cell line:
These compounds were tested against doxorubicin, a standard chemotherapy drug, indicating that this compound may have similar or enhanced efficacy.
Antibacterial Activity
The compound has also been explored for its antibacterial properties. A study synthesized various N-(thiazol-2-yl)benzenesulfonamide derivatives that demonstrated potent activity against both Gram-negative and Gram-positive bacteria:
These results suggest that the thiazole moiety plays a crucial role in enhancing the antibacterial efficacy of the compounds.
Neuroprotective Activity
In addition to its anticancer and antibacterial effects, this compound has potential neuroprotective properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:
This inhibition suggests that such compounds could be further developed as therapeutic agents for neurodegenerative diseases.
Case Studies
- Cytotoxicity Assessment : A series of thiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 and A431 cells. The most active compounds showed IC50 values significantly lower than those of standard treatments like doxorubicin.
- Antibacterial Testing : In vitro studies revealed that several synthesized compounds exhibited strong antibacterial activity comparable to established antibiotics like norfloxacin, indicating their potential as alternative treatments for bacterial infections.
- Neuroprotection Research : Molecular docking studies indicated that certain derivatives effectively bind to AChE, suggesting their potential in treating cognitive disorders associated with Alzheimer's disease.
Q & A
Basic: What are the recommended synthetic routes and characterization techniques for N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting benzene-1,4-diamine derivatives with functionalized pyridine-thiazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like triethylamine. Key characterization steps include:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm for pyridine and thiazole moieties) .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHNS) .
- Elemental Analysis: Confirm purity (>95%) by matching calculated and observed C, H, N, and S percentages.
Basic: How to identify and mitigate common impurities during synthesis?
Methodological Answer:
Common impurities include unreacted benzene-1,4-diamine, incomplete substitution products, or oxidized byproducts. Mitigation strategies:
- Chromatographic Purification: Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.
- HPLC Analysis: Monitor impurities with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Redox Control: Add antioxidants (e.g., BHT) to reaction mixtures to prevent oxidative dimerization, a known issue with aromatic diamines .
Advanced: What computational methods are suitable for optimizing the geometry and electronic properties of this compound?
Methodological Answer:
- Semiempirical Methods: Use AM1 or PM6 for preliminary geometry optimization of the pyridine-thiazole core and diamine linker .
- Density Functional Theory (DFT): Employ B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), predicting redox behavior and antioxidant activity. Compare results with experimental cyclic voltammetry data .
- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to study conformational stability .
Advanced: How to resolve contradictions in experimental data related to antioxidant activity?
Methodological Answer:
Contradictions may arise from varying substituent effects or assay conditions. Address this by:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., varying pyridine/thiazole substituents) and compare radical scavenging efficiency via DPPH or ABTS assays .
- Kinetic Analysis: Use stopped-flow spectroscopy to measure reaction rates with reactive oxygen species (ROS), identifying dominant mechanisms (e.g., H-atom transfer vs. electron transfer) .
- Cross-Validation: Correlate computational redox potentials (DFT) with experimental electrochemical data to validate mechanistic hypotheses .
Advanced: How to assess metabolic pathways and toxicological risks of this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for N-hydroxylation or dimerization products (e.g., analogous to MMBD in o-toluidine metabolism) .
- Ames Test: Evaluate mutagenicity using Salmonella strains (TA98/TA100) with/without metabolic activation .
- In Vivo Toxicity: Administer subchronic doses in rodent models and monitor bladder/kidney histopathology, given structural similarities to carcinogenic aromatic amines .
Advanced: What crystallographic tools are recommended for resolving structural ambiguities?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Use SHELXL for refinement, focusing on disorder modeling in flexible thiazole or pyridine groups .
- Mercury Software: Visualize intermolecular interactions (e.g., π-π stacking between aromatic rings) and calculate Hirshfeld surfaces to quantify packing efficiency .
- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands for high-symmetry space groups prone to twinning .
Basic: How do the pyridine and thiazole moieties influence reactivity in cross-coupling reactions?
Methodological Answer:
- Pyridine: Acts as a directing group in C-H activation (e.g., Suzuki-Miyaura coupling at the 4-position). Use Pd(OAc)/XPhos catalysts in toluene/water .
- Thiazole: Enhances electrophilicity at the 2-position, enabling nucleophilic aromatic substitution with amines or thiols. Optimize conditions using microwave-assisted heating (100–120°C) .
Advanced: How to employ SHELX for experimental phasing in structural studies?
Methodological Answer:
- SHELXC/D/E Pipeline: Use SHELXC for data scaling, SHELXD for substructure determination (e.g., SAD/MAD with heavy atoms), and SHELXE for density modification. Prioritize high-resolution datasets (<1.2 Å) for reliable phase extension .
- Validation: Check figures of merit (FOM > 0.8) and Ramachandran outliers (<0.5%) post-refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
